![molecular formula C21H16FN3S B2522310 4,5-diphenyl-4H-1,2,4-triazol-3-yl 4-fluorobenzyl sulfide CAS No. 452949-88-1](/img/structure/B2522310.png)
4,5-diphenyl-4H-1,2,4-triazol-3-yl 4-fluorobenzyl sulfide
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Overview
Description
“4,5-diphenyl-4H-1,2,4-triazol-3-yl 4-fluorobenzyl sulfide” is a chemical compound with the linear formula C21H16FN3S . It has a molecular weight of 361.444 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, which includes “4,5-diphenyl-4H-1,2,4-triazol-3-yl 4-fluorobenzyl sulfide”, involves several methods . Some of these methods include carboxylic acid chloride reactions with thiosemicarbazide followed by thermal cyclization of the obtained intermediary . Another method involves acyl halide reaction with lead (II) thiocyanate and hydrazine hydrate . 1,2,4-Triazole thiols can be further functionalized by S-alkylation using different reagents .
Molecular Structure Analysis
The molecular structure of “4,5-diphenyl-4H-1,2,4-triazol-3-yl 4-fluorobenzyl sulfide” was confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis .
Scientific Research Applications
Medicinal Chemistry and Drug Development
The 1,2,4-triazole scaffold has been exploited in various drugs, including Fluconazole and Alprazolam. These compounds exhibit pharmacological potential, such as antianxiety, antimicrobial, anticancer, and antifungal activities. Researchers continue to explore novel derivatives for drug development .
Photocatalysis
Complexes based on 1,2,4-triazoles, including those containing the 4,5-diphenyl-4H-1,2,4-triazol-3-yl moiety, demonstrate excellent photocatalytic capability. They can efficiently degrade organic dyes, making them valuable for environmental remediation .
Schiff Bases and Therapeutic Applications
Schiff bases derived from 3-substituted-4-amino-5-mercapto-1,2,4-triazoles have shown promise in analgesic, antimicrobial, anti-inflammatory, and antidepressant therapies. Their unique chemical structure contributes to their diverse biological effects .
Cancer Research
Novel 1,2,4-triazole derivatives, including those with the 4,5-diphenyl-4H-1,2,4-triazol-3-yl motif, have been synthesized and evaluated for their anticancer properties. Some compounds exhibit selectivity against cancer cell lines, highlighting their potential as future chemotherapeutic agents .
Safety and Hazards
properties
IUPAC Name |
3-[(4-fluorophenyl)methylsulfanyl]-4,5-diphenyl-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3S/c22-18-13-11-16(12-14-18)15-26-21-24-23-20(17-7-3-1-4-8-17)25(21)19-9-5-2-6-10-19/h1-14H,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWWRHJPYROTYHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-diphenyl-4H-1,2,4-triazol-3-yl 4-fluorobenzyl sulfide |
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